molecular formula C14H13N7O2S B2976839 2-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)imidazolidine-1-carboxamide CAS No. 1903515-95-6

2-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)imidazolidine-1-carboxamide

Cat. No. B2976839
CAS RN: 1903515-95-6
M. Wt: 343.37
InChI Key: VSVXQYISKVUSSM-UHFFFAOYSA-N
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Description

The compound “2-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)imidazolidine-1-carboxamide” is a complex organic molecule that contains several heterocyclic rings, including a thiophene, a triazole, a pyridazine, and an imidazolidine . These types of compounds are often used in medicinal chemistry due to their ability to bind to various enzymes and receptors in biological systems .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple heterocyclic rings. These rings can participate in a variety of interactions, including hydrogen bonding and pi stacking, which can affect the compound’s physical and chemical properties .


Chemical Reactions Analysis

Triazoles, one of the rings present in this compound, are known to undergo a variety of chemical reactions . For example, they can act as ligands in coordination chemistry, forming complexes with various metal ions .

Scientific Research Applications

Synthesis and Characterization for Biological Activities

A study highlighted the synthesis of a novel series of heterocyclic compounds, including triazolo[4,3-b]pyridazin-3-yl derivatives, demonstrating potential insecticidal activity against the cotton leafworm, Spodoptera littoralis. This research underlines the importance of such compounds in developing new insecticidal agents, showcasing the diverse biological impacts these molecules can have (Soliman, El Salam, Fadda, & Abdelmotaal, 2020).

Antimicrobial and Antitumor Applications

Other research efforts have focused on synthesizing thienopyrimidine derivatives, incorporating elements like the triazolo[4,3-b]pyridazine structure, to assess antimicrobial activity. These efforts indicate the compound's relevance in discovering new antimicrobial agents (Bhuiyan, Rahman, Hossain, Rahim, Hossain, & Naser, 2006). Moreover, some derivatives have shown significant anticancer activities, suggesting potential applications in cancer research (El-Gendy, Morsy, Allimony, Abdel-Monem, & Abdel-Rahman, 2003).

Role in Synthetic Chemistry and Heterocyclic Synthesis

The utility of similar compounds in the synthesis of imidazo and triazolopyridines, through methods such as desulfurative cyclization, highlights their significance in creating a variety of heterocyclic systems with potential medicinal applications (Ramesha, Sandhya, Kumar, Hiremath, Mantelingu, & Rangappa, 2016). This versatility in synthetic routes opens pathways for designing drugs targeting specific biological functions.

Safety and Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the conditions under which it is handled. Without specific information, it’s difficult to provide a detailed assessment .

Future Directions

The future directions for research on this compound would likely depend on its biological activity. If it exhibits desirable properties, such as potent antimicrobial activity, it could be further optimized and potentially developed into a new therapeutic agent .

properties

IUPAC Name

2-oxo-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]imidazolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N7O2S/c22-13-15-4-5-20(13)14(23)16-7-12-18-17-11-2-1-10(19-21(11)12)9-3-6-24-8-9/h1-3,6,8H,4-5,7H2,(H,15,22)(H,16,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSVXQYISKVUSSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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